molecular formula C18H34ClN2O8PS B601431 Clindamycine 4-Phosphate CAS No. 54887-30-8

Clindamycine 4-Phosphate

Numéro de catalogue: B601431
Numéro CAS: 54887-30-8
Poids moléculaire: 505.0 g/mol
Clé InChI: OZDNESASKLVYBG-VUABIXNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin 4-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used to treat bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. Clindamycin 4-Phosphate is often preferred for its improved solubility and stability, making it suitable for intravenous administration.

Applications De Recherche Scientifique

Dermatological Applications

Clindamycin 4-Phosphate is predominantly used in dermatology for the treatment of acne vulgaris. Its effectiveness is attributed to its ability to reduce Propionibacterium acnes colonization and its anti-inflammatory properties.

Efficacy in Acne Treatment

  • Topical Formulations : Clinical studies have demonstrated that topical clindamycin phosphate significantly reduces both inflammatory and non-inflammatory acne lesions. In one study, patients treated with 1% clindamycin phosphate showed a reduction in inflammatory lesions by approximately 45% to 49% over 16 weeks .
  • Combination Therapy : Combining clindamycin phosphate with other agents like nicotinamide has shown improved efficacy. A study involving 80 patients indicated that the combination therapy yielded excellent results in lesion reduction compared to clindamycin alone .

Systemic Applications

Clindamycin phosphate is also used in systemic formulations for treating serious infections caused by susceptible strains of bacteria.

Indications

  • Serious Infections : It is indicated for the treatment of severe infections caused by gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, especially in cases where patients are allergic to penicillin .
  • Gynecological Infections : Clindamycin is frequently employed to treat bacterial vaginosis and other gynecological infections due to its effectiveness against anaerobic bacteria .

Pharmacokinetics

Clindamycin phosphate demonstrates rapid conversion to active clindamycin upon administration. It exhibits a half-life of approximately 2.4 to 3.0 hours and achieves significant tissue distribution, making it effective for systemic treatment .

Innovative Drug Delivery Systems

Recent research has explored novel delivery systems for clindamycin phosphate to enhance its therapeutic efficacy.

Microsponges

  • Development : Clindamycin-loaded microsponges have been developed to improve the drug's stability and control its release profile. These microsponges have shown promising results in terms of encapsulation efficiency and sustained release over time .
  • In Vivo Studies : Animal studies indicate that these microsponges can effectively deliver clindamycin, enhancing its bioavailability while minimizing potential side effects associated with traditional formulations .

Safety and Resistance Considerations

While clindamycin phosphate is generally well-tolerated, there are important safety considerations regarding its use.

Adverse Effects

Common side effects include gastrointestinal issues such as diarrhea and colitis, which are associated with antibiotic use. Monitoring for Clostridium difficile-associated disease is essential during treatment .

Antibiotic Resistance

The emergence of antibiotic-resistant strains during treatment has been documented, particularly with Staphylococcus aureus. However, studies show that resistance rates among Propionibacterium acnes remain low following treatment with clindamycin phosphate .

Mécanisme D'action

Target of Action

Clindamycin 4-Phosphate primarily targets the 50S subunit of the bacterial ribosome . This subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. The 50S subunit, along with the 30S subunit, forms the complete 70S bacterial ribosome .

Mode of Action

Clindamycin 4-Phosphate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to the inhibition of bacterial growth, rendering Clindamycin 4-Phosphate a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin 4-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, Clindamycin 4-Phosphate prevents the formation of new peptide bonds, thereby disrupting the elongation of the peptide chain and ultimately inhibiting protein synthesis . This disruption can lead to the death or growth inhibition of the bacteria .

Pharmacokinetics

The pharmacokinetics of Clindamycin 4-Phosphate involve its absorption, distribution, metabolism, and excretion (ADME). Clindamycin is known to achieve high intracellular levels in phagocytic cells and high levels in bone . .

Result of Action

The molecular and cellular effects of Clindamycin 4-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death or growth inhibition . Furthermore, Clindamycin 4-Phosphate may also potentiate the opsonization and phagocytosis of bacteria even at subinhibitory concentrations .

Action Environment

Environmental factors such as pH and temperature can influence the stability and action of Clindamycin 4-Phosphate . For instance, Clindamycin showed maximum stability at pH 3-5 . Additionally, transformations between different hydrate and solvate solid-state forms of Clindamycin can be induced by environmental factors, such as temperature, humidity, and pressure . These transformations can occur during the drug manufacturing process, during storage of the drug, or during formulation .

Analyse Biochimique

Biochemical Properties

Clindamycin 4-Phosphate interacts with various enzymes and proteins in the body. It is converted into its active form, Clindamycin, through the process of phosphatase ester hydrolysis . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

The effects of Clindamycin 4-Phosphate on cells are primarily due to its conversion into Clindamycin. As an antibacterial agent, Clindamycin can influence cell function by disrupting bacterial protein synthesis .

Molecular Mechanism

The molecular mechanism of Clindamycin 4-Phosphate involves its conversion into Clindamycin. Clindamycin then binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and exerting its antibacterial effects .

Temporal Effects in Laboratory Settings

The effects of Clindamycin 4-Phosphate over time in laboratory settings are largely dependent on its stability and degradation. It has been reported to form several solid-state forms, each with different moisture stabilities .

Metabolic Pathways

Clindamycin 4-Phosphate is involved in the metabolic pathway of phosphatase ester hydrolysis, where it is converted into Clindamycin . The enzymes and cofactors involved in this process are not specified in the available literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 4-Phosphate involves the phosphorylation of clindamycin. This process typically uses phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester.

Industrial Production Methods: Industrial production of Clindamycin 4-Phosphate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Clindamycin 4-Phosphate undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, Clindamycin 4-Phosphate can hydrolyze to form clindamycin and phosphoric acid.

    Oxidation: It can be oxidized under specific conditions to form sulfoxides.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water or aqueous buffers.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Clindamycin and phosphoric acid.

    Oxidation: Clindamycin sulfoxide.

    Substitution: Various clindamycin derivatives depending on the substituent used.

Comparaison Avec Des Composés Similaires

    Clindamycin: The parent compound, used for similar indications but with different pharmacokinetic properties.

    Lincomycin: Another lincosamide antibiotic with a similar mechanism of action but less potent and with a different spectrum of activity.

    Erythromycin: A macrolide antibiotic that also inhibits protein synthesis but binds to a different site on the ribosome.

Uniqueness: Clindamycin 4-Phosphate is unique due to its improved solubility and stability, making it suitable for intravenous administration. This property allows for higher bioavailability and more effective treatment of severe infections compared to its parent compound, clindamycin.

Propriétés

Numéro CAS

54887-30-8

Formule moléculaire

C18H34ClN2O8PS

Poids moléculaire

505.0 g/mol

Nom IUPAC

[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1

Clé InChI

OZDNESASKLVYBG-VUABIXNASA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl

SMILES isomérique

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl

SMILES canonique

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate

Origine du produit

United States
Customer
Q & A

Q1: What is the significance of separating clindamycin 4-phosphate from other clindamycin phosphate isomers?

A1: While the abstract doesn't explicitly detail the biological activity of each isomer, it highlights the successful separation of clindamycin 4-phosphate from other isomers like clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin B 2-phosphate. [] This separation is crucial for several reasons:

    Q2: Can you elaborate on the analytical technique used for the separation and its advantages?

    A2: The research employed liquid chromatography on a triethylaminoethyl cellulose (TEAE-cellulose) column to separate clindamycin phosphate isomers. [] This technique offers several benefits:

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.